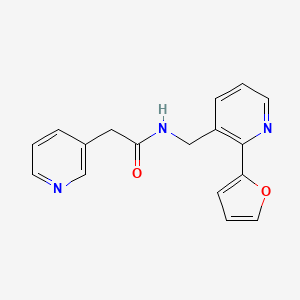
2-(4-甲氧基苯基)丙酸甲酯
货号 B2643038
CAS 编号:
50415-73-1
分子量: 194.23
InChI 键: ARQVRCKIVSELCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“Methyl 2-(4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is also referred to as 2-(4-methylphenyl)propanoic acid .
Synthesis Analysis
The synthesis of “Methyl 2-(4-methoxyphenyl)propanoate” can involve various methods. For instance, one method involves the reaction of pinonic acid with bromine in water . Another method involves filtration and concentration under vacuum, followed by dissolution in dichloromethane .Molecular Structure Analysis
The molecular weight of “Methyl 2-(4-methoxyphenyl)propanoate” is 194.23 . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis
“Methyl 2-(4-methoxyphenyl)propanoate” can undergo various chemical reactions. For example, it is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxyphenyl)propanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 264.7±23.0 °C at 760 mmHg, and a flash point of 105.2±17.2 °C . It has a molar refractivity of 53.5±0.3 cm3 and a molar volume of 183.5±3.0 cm3 .科学研究应用
- Anti-Inflammatory Properties : Methyl 2-(4-methoxyphenyl)propanoate has been investigated for its anti-inflammatory potential. Researchers explore its effects on inflammatory pathways and its potential as a lead compound for novel anti-inflammatory drugs .
- Analgesic Activity : Studies have examined its analgesic properties, aiming to understand its mechanism of action and potential use in pain management .
- Building Block for Drug Synthesis : Chemists utilize Methyl 2-(4-methoxyphenyl)propanoate as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
- Enantioselective Synthesis : Researchers explore its chiral properties, aiming to develop efficient methods for enantioselective synthesis of related compounds .
- Natural Product Analogs : Scientists investigate Methyl 2-(4-methoxyphenyl)propanoate as an analog of natural products. By modifying its structure, they aim to create derivatives with improved biological activities .
- Polymerization Studies : Methyl 2-(4-methoxyphenyl)propanoate has been used in polymerization reactions. Researchers study its reactivity and incorporation into polymer chains, exploring potential applications in materials science .
- Metabolic Pathways : Pharmacologists examine the metabolism of this compound in vivo. Understanding its breakdown and clearance helps predict its behavior in the human body .
- Receptor Binding Studies : Researchers investigate its interactions with specific receptors (e.g., GPCRs) to elucidate its biological effects. These studies contribute to understanding its pharmacological profile .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Natural Product Chemistry
Materials Science and Polymer Chemistry
Pharmacokinetics and Metabolism
Biological Activity and Receptor Interactions
安全和危害
属性
IUPAC Name |
methyl 2-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQVRCKIVSELCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


A solution of lithium diisopropylamide (2.0M solution in tetrahydrofuran/ethylbenzene/heptane, 34.0 ml, 0.0667 mol) was added dropwise to a solution of methyl 4-methoxyphenylacetate (12.0 g, 0.0667 mol) in tetrahydrofuran (150 ml) at −70° C. under a nitrogen atmosphere and the mixture was stirred at −70° C. for 1 hour. A solution of methyl iodide (9.5 g, 0.0667 mol) in tetrahydrofuran (20 ml) was added dropwise and the mixture was stirred at −70° C. for a further 1 hour. The cooling bath was removed and the mixture was allowed to warm to room temperature overnight. The reaction was quenched with water, acidified with dilute aqueous hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by flash column chromatography on silica gel, eluting with ethyl acetate:hexane 1:9, to give methyl 2-(4-methoxyphenyl)propionate (8.8 g) as a colourless oil.





Synthesis routes and methods II
Procedure details


Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter) was placed a solution of 10 mmols of methyl p-methoxyphenylacetate, 12 mmols of methyl iodide and 2.0 g of tetraethylammonium perchlorate in 30 ml of anhydrous dimethylacetamide. And the anode chamber was provided with a solution of 3.0 g of tetraethylammonium perchlorate in 20 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for both the anode electrode and the cathode electrode. After passing 1.5 F of electricity per mol of the methyl p-methoxyphenylacetate through the solution at -5° to 0° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methyl-p-methoxyphenylacetate in a yield of 81% and α-methyl-p-methoxyphenylacetic acid in a yield of 10%. The spectral data of the ester were as follows.









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)
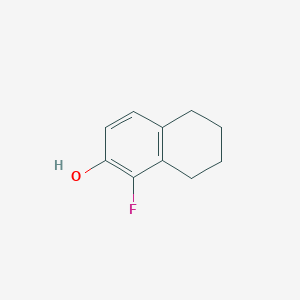
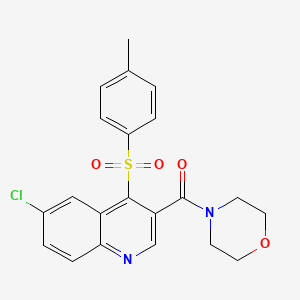
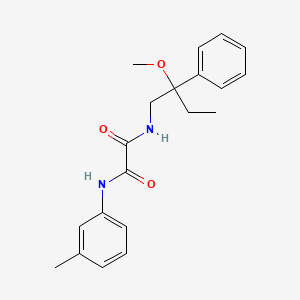
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)
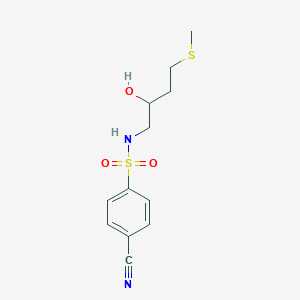
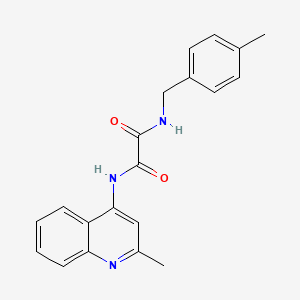
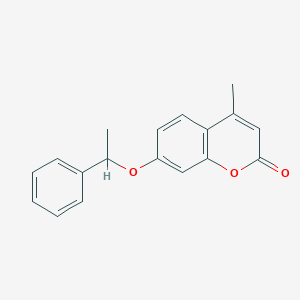
![3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2642971.png)
![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)
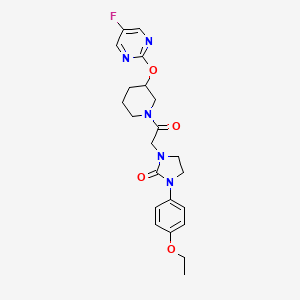
![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)
